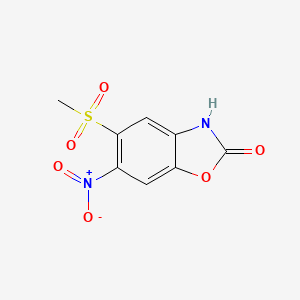

4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-bromo-2,5-dimethylphenol) S,S-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Analytical Chemistry: pH Indicator

This compound is commonly known as Bromophenol Blue and is extensively used as a pH indicator in various analytical procedures . It changes color depending on the pH of the solution, which makes it valuable for measuring the progress of biochemical reactions and in titration processes.

Molecular Biology: Protein Electrophoresis Tracking Dye

In molecular biology, Bromophenol Blue serves as a tracking dye during protein electrophoresis . It allows scientists to monitor the process of protein separation and ensures that the electrophoresis is running properly.

Environmental Science: Ecological Risk Assessment

The compound has been subject to ecological risk assessments to determine its impact on the environment. It was evaluated for persistence, bioaccumulation, and toxicity to aquatic organisms . Such assessments are crucial for understanding the environmental safety of chemical substances.

Biotechnology: Gel Electrophoresis Loading Dye

Bromophenol Blue is also used as a loading dye in gel electrophoresis for DNA and RNA samples . It helps in visualizing the migration of the molecules and determining when the electrophoresis run has been completed.

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-bromo-2,5-dimethylphenol) S,S-dioxide' involves the reaction of 3-bromo-2,5-dimethylphenol with 3-chloro-2-hydroxybenzenesulfonic acid to form 4,4'-(3-hydroxy-2,5-dimethylphenyl)sulfone. This intermediate is then reacted with 2-mercapto-1,3-benzoxathiole-1,1-dioxide to form the final product.", "Starting Materials": [ "3-bromo-2,5-dimethylphenol", "3-chloro-2-hydroxybenzenesulfonic acid", "2-mercapto-1,3-benzoxathiole-1,1-dioxide" ], "Reaction": [ "Step 1: 3-bromo-2,5-dimethylphenol is reacted with 3-chloro-2-hydroxybenzenesulfonic acid in the presence of a base such as potassium carbonate to form 4,4'-(3-hydroxy-2,5-dimethylphenyl)sulfone.", "Step 2: 4,4'-(3-hydroxy-2,5-dimethylphenyl)sulfone is then reacted with 2-mercapto-1,3-benzoxathiole-1,1-dioxide in the presence of a base such as sodium hydride to form the final product, 4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-bromo-2,5-dimethylphenol) S,S-dioxide." ] } | |

Número CAS |

40070-59-5 |

Nombre del producto |

4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(3-bromo-2,5-dimethylphenol) S,S-dioxide |

Fórmula molecular |

C23H24Br2O5S |

Peso molecular |

572.3 g/mol |

Nombre IUPAC |

2-bromo-4-[(3S)-3-[(1S,4S,5R,6S)-5-bromo-4-hydroxy-3,6-dimethylcyclohex-2-en-1-yl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3,6-dimethylphenol |

InChI |

InChI=1S/C23H24Br2O5S/c1-11-9-16(13(3)19(24)21(11)26)23(17-10-12(2)22(27)20(25)14(17)4)15-7-5-6-8-18(15)31(28,29)30-23/h5-10,13,16,19,21,26-27H,1-4H3/t13-,16-,19+,21-,23-/m0/s1 |

Clave InChI |

JHWIBPVPGLHJHA-RMFGFXDFSA-N |

SMILES isomérico |

C[C@H]1[C@H](C=C([C@@H]([C@@H]1Br)O)C)[C@@]2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C)O)Br)C |

SMILES |

CC1C(C=C(C(C1Br)O)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C)O)Br)C |

SMILES canónico |

CC1C(C=C(C(C1Br)O)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C)O)Br)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.